
Epacadostat
Overview
Description
It is a potent and selective inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a crucial role in the immune system by degrading tryptophan into kynurenine . By inhibiting IDO1, epacadostat aims to enhance the body’s immune response against tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Epacadostat is synthesized through a multi-step chemical process. The key steps involve the formation of the oxadiazole ring and the introduction of the bromofluorophenyl group. The synthetic route typically includes:
- Formation of the oxadiazole ring.
- Introduction of the bromofluorophenyl group.
- Final coupling reactions to form the complete molecule .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Use of high-yield reactions to minimize waste.
- Implementation of robust purification techniques to ensure product purity.
- Development of scalable processes to meet industrial demands .
Chemical Reactions Analysis
Degradation Pathways
Epacadostat undergoes hydrolysis and enzymatic cleavage under physiological conditions:
- Oxime-ester bond cleavage : The oxime-ester bond in sphingomyelin-derived conjugates (e.g., SM-EPA) is hydrolyzed by tumor-associated hydrolases, releasing free this compound .
- Plasma stability : this compound exhibits a half-life of 8–12 hours in human plasma, with primary metabolites formed via glucuronidation .
Table 2: Stability Parameters
Parameter | Value | Method | Reference |
---|---|---|---|
Plasma half-life (human) | 8.2 ± 2.1 hours | LC/MS/MS | |
Hydrolase sensitivity | t₁/₂ = 2.4 hours (pH 7.4) | HPLC-UV |
Enzyme Inhibition Mechanism
This compound competitively inhibits IDO1 by binding to its heme-containing active site:
Table 3: Inhibition Kinetics
Enzyme | Kᵢ (nM) | Selectivity vs. IDO1 | Assay Type | Reference |
---|---|---|---|---|
IDO1 | 7.1 | 1,408-fold | Cellular kynurenine | |
IDO2 | >1,000 | >140-fold | Biochemical |
Pharmacokinetic Interactions
This compound’s pharmacokinetics are dose-proportional and influenced by hydrogen bonding:
Table 4: Pharmacokinetic Profile
Dose (mg BID) | AUC₀–₁₂ (nM·h) | Tₘₐₓ (h) | Clearance (L/h) |
---|---|---|---|
100 | 7,400 | 2.0 | 13.5 |
700 | 52,000 | 2.5 | 13.4 |
Data from |
Metabolic Byproducts
This compound’s metabolism involves hepatic cytochrome P450 enzymes:
Nanovesicle Conjugation
This compound was engineered into nanovesicles (Epacasome) for targeted delivery:
Scientific Research Applications
Combination Therapies
Epacadostat has been primarily studied in combination with other immunotherapies, particularly immune checkpoint inhibitors such as pembrolizumab (Keytruda) and nivolumab (Opdivo). The following table summarizes key clinical studies evaluating the efficacy and safety of this compound in combination therapies:
Case Studies
- ECHO-202 Study : In this study involving patients with advanced squamous and non-squamous NSCLC, the combination of this compound and pembrolizumab demonstrated an overall response rate of 35%, with a median duration of response lasting over 26 weeks for several patients. Adverse effects were manageable, highlighting the potential for this combination to enhance therapeutic outcomes in lung cancer .
- ECHO-204 Study : This trial evaluated this compound combined with nivolumab in patients with melanoma and head and neck cancers. The study reported a high objective response rate of 63% among melanoma patients treated with this compound doses of either 100 mg or 300 mg. The findings suggest that the combination therapy may significantly improve patient outcomes compared to monotherapy approaches .
Pharmacokinetics and Safety Profile
This compound has been shown to be well-tolerated across various studies. The pharmacokinetic profiles indicate that doses achieving steady-state concentrations above the half-maximal inhibitory concentration are critical for efficacy. Common treatment-related adverse events include fatigue, rash, arthralgia, and pruritus, but serious adverse events were relatively rare across trials .
Mechanism of Action
Epacadostat exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is responsible for the degradation of tryptophan into kynurenine, which suppresses the immune response. By inhibiting IDO1, this compound increases the levels of tryptophan and decreases kynurenine, thereby enhancing the proliferation and activation of immune cells such as dendritic cells, natural killer cells, and T-lymphocytes . This leads to a stronger immune response against tumor cells.
Comparison with Similar Compounds
Epacadostat is compared with other IDO1 inhibitors and similar compounds:
NLG919: Another IDO1 inhibitor with a similar mechanism of action but different chemical structure.
Indoximod: An IDO pathway inhibitor that works by modulating the immune response rather than directly inhibiting IDO1.
Navoximod: A potent IDO1 inhibitor with a different pharmacokinetic profile compared to this compound
Uniqueness of this compound: this compound is unique due to its high selectivity for IDO1 and its ability to be combined effectively with other immunotherapy agents, enhancing their antitumor effects .
Biological Activity
Epacadostat (INCB024360) is a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a significant role in immune regulation and tumor immunosuppression. By inhibiting IDO1, this compound aims to reverse the immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immunity. This article synthesizes various research findings, clinical trials, and case studies to provide a comprehensive overview of the biological activity of this compound.
This compound primarily functions by inhibiting the enzymatic activity of IDO1, which is responsible for the catabolism of tryptophan into kynurenine. This pathway is often exploited by tumors to evade immune detection:
- Inhibition of Tryptophan Degradation : this compound has been shown to inhibit the conversion of tryptophan into kynurenine with an IC50 value around 54.46 nM in cellular models . This inhibition can lead to increased availability of tryptophan, promoting T cell proliferation and activation.
- Influence on Immune Cells : Studies indicate that this compound can enhance the proliferation and function of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells . It stabilizes the apo-form of IDO1, which has non-enzymatic roles in modulating immune responses .
- Non-Enzymatic Functions : Recent findings suggest that this compound may also exert effects independent of its catalytic inhibition. For instance, it enhances the association between IDO1 and SHP-2 phosphatases, activating signaling pathways that contribute to immune modulation .
Clinical Efficacy
This compound has been evaluated in numerous clinical trials, often in combination with immune checkpoint inhibitors such as pembrolizumab (KEYTRUDA) and nivolumab (OPDIVO). Below are summarized findings from key studies:
Case Studies
Several case studies have illustrated the potential benefits and challenges associated with this compound treatment:
- Melanoma Patients : In a cohort receiving this compound with pembrolizumab, a notable ORR of 63% was recorded, indicating significant clinical activity. However, subsequent phase III trials did not replicate this success uniformly across other cancer types .
- Sarcoma Cohorts : A phase II trial in advanced sarcoma showed only a 3.3% ORR, suggesting that while this compound may be beneficial in certain contexts, its efficacy can vary significantly depending on tumor type and prior treatment history .
- Tolerability and Adverse Effects : Common adverse events included fatigue and nausea; however, serious treatment-related adverse events were relatively low across studies. The tolerability profile supports further exploration in combination therapies .
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- IDO1 Plasticity : Studies have demonstrated that IDO1 exhibits structural plasticity, shifting between holo- and apo-forms under different conditions. This compound's ability to stabilize the apo-form may contribute to its immunomodulatory effects beyond mere enzymatic inhibition .
- Immune Microenvironment Modulation : Preclinical models have shown that this compound can shift the tumor microenvironment from immunosuppressive to immune-stimulated states, potentially enhancing responses to concurrent therapies like anti-PD-1/PD-L1 agents .
Q & A
Basic Research Questions
Q. What is the hypothesized mechanism of Epacadostat in modulating the tumor microenvironment (TME)?
this compound inhibits indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catabolizes tryptophan into kynurenine. Elevated kynurenine suppresses T-cell proliferation and promotes regulatory T-cell activity, fostering immune tolerance. Preclinical models suggest this compound reverses this immunosuppression by restoring effector T-cell function . Methodologically, researchers should quantify IDO1 expression in tumor biopsies (via IHC or RNA-seq) and correlate it with kynurenine/tryptophan ratios in serum to validate target engagement .
Q. Which immune checkpoint inhibitors (ICIs) are most commonly combined with this compound in clinical trials, and why?
this compound is frequently paired with anti-PD-1/PD-L1 agents (e.g., pembrolizumab) or anti-CTLA-4 therapies (e.g., ipilimumab). Preclinical synergy arises from this compound’s TME modulation enhancing ICI efficacy. For example, ECHO-204 (Phase II) combined this compound with nivolumab (anti-PD-1), reporting a 42% objective response rate in melanoma patients . Researchers should design trials using sequential or concurrent dosing strategies, with pharmacodynamic monitoring (e.g., cytokine profiling, T-cell infiltration assays) to assess combinatorial effects .
Q. What pharmacokinetic (PK) parameters are critical for dosing this compound in clinical studies?
this compound exhibits a mean terminal half-life of 5–9 hours, with peak plasma concentrations (tmax) at ~2 hours post-dose. Doses ≥25 mg BID achieve ≥90% IDO1 inhibition in peripheral blood, though tumor tissue penetration remains debated . Methodologically, use non-compartmental PK analysis (Phoenix WinNonlin) to model exposure-response relationships and validate target inhibition via serum kynurenine levels .
Advanced Research Questions
Q. How do contradictory Phase III results (e.g., ECHO-301/KEYNOTE-252) inform the design of future this compound trials?
The ECHO-301 trial (this compound + pembrolizumab vs. pembrolizumab alone) showed no significant improvement in PFS (4.7 vs. 4.9 months) or OS in melanoma, despite promising Phase II data . Key methodological lessons:
- Dose Optimization : The 100 mg BID dose may inadequately inhibit intratumoral IDO1. Preclinical models suggest higher doses (e.g., 600 mg BID) are needed for sustained kynurenine suppression .
- Patient Stratification : Prioritize IDO1-high tumors via biomarker screening (e.g., RNA-seq) to enrich responsive cohorts .
- Combination Timing : Evaluate this compound’s role as a neoadjuvant to prime the TME before ICI administration .
Q. What statistical approaches are recommended for analyzing survival data in this compound combination trials?
Use Kaplan-Meier estimates for OS/PFS with log-rank tests for between-arm comparisons. For small cohorts (e.g., Phase I/II), Cox proportional hazards models adjusted for baseline covariates (e.g., PD-L1 status, tumor mutational burden) improve robustness . In ECHO-204, a stratified analysis by LDH levels revealed differential survival benefits, highlighting the need for subgroup analyses .
Q. How can researchers reconcile preclinical efficacy with clinical trial failures?
Preclinical models often lack the heterogeneity of human TMEs. To address this:
- 3D Ex Vivo Models : Use patient-derived tumor cultures to test this compound’s effect on kynurenine reduction and cytokine release (e.g., IFNγ) .
- Parallel Pathway Inhibition : Co-target tryptophan 2,3-dioxygenase (TDO2) to mitigate compensatory IDO1-independent immunosuppression .
- Pharmacodynamic Biomarkers : Measure intratumoral kynurenine (via LC-MS) rather than relying solely on peripheral blood .
Q. Methodological Frameworks
Q. How to apply the PICOT framework to design this compound trials?
- Population : Advanced melanoma patients with IDO1-positive tumors (IHC ≥1%).
- Intervention : this compound 300 mg BID + pembrolizumab 200 mg Q3W.
- Comparison : Pembrolizumab monotherapy.
- Outcome : 12-month PFS rate.
- Time : 24-month follow-up. This structure ensures precision, comparability, and clinical relevance .
Q. What data collection methods are optimal for this compound pharmacodynamic studies?
- Serum/Plasma : Quantify kynurenine/tryptophan ratios via mass spectrometry at baseline and post-treatment .
- Tumor Biopsies : Perform multiplex IHC (e.g., CD8+, FOXP3+) to assess immune infiltration .
- Longitudinal Sampling : Collect data at multiple timepoints to model dynamic changes in IDO1 activity .
Q. Tables: Key Clinical Findings
Q. Key Challenges & Future Directions
- Biomarker-Driven Trials : Validate IDO1 expression thresholds predictive of response .
- Dose Escalation : Re-evaluate this compound’s MTD (e.g., 600 mg BID) in combinatorial settings .
- Immune Monitoring : Integrate single-cell RNA-seq to map TME remodeling post-treatment .
Properties
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKMWOJEPMPVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318248 | |
Record name | Epacadostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204669-58-8, 1204669-37-3 | |
Record name | Epacadostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204669-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epacadostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204669588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epacadostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11717 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epacadostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5-Oxadiazole-3-carboximidamide, 4-[[2-[(aminosulfonyl)amino]ethyl]amino]-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-, [C(Z)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1204669-37-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPACADOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71596A9R13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.